

# Use of 4-Amino-3-bromo-2-chloropyridine in agrochemical synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Amino-3-bromo-2-chloropyridine**

Cat. No.: **B1517656**

[Get Quote](#)

## Application Note & Protocols

Topic: The Strategic Use of **4-Amino-3-bromo-2-chloropyridine** in the Synthesis of Modern Agrochemicals

## Abstract

**4-Amino-3-bromo-2-chloropyridine** (CAS: 215364-85-5) has emerged as a pivotal structural intermediate in the field of agrochemical research and development. Its unique arrangement of an amino group and two distinct halogen atoms on a pyridine scaffold provides a versatile platform for constructing complex, high-value molecules.<sup>[1]</sup> This document provides an in-depth guide for researchers and synthetic chemists on the application of this compound, with a specific focus on its role in the synthesis of the arylpicolinate class of synthetic auxin herbicides, such as Halauxifen-methyl. We will detail the core synthetic strategies, provide a validated experimental protocol for a key transformation, and explain the chemical principles that underscore its utility.

## Introduction: A Versatile Building Block

The relentless need for more effective and environmentally benign crop protection agents has driven innovation in synthetic chemistry. Halogenated pyridines are crucial precursors in this endeavor, and **4-Amino-3-bromo-2-chloropyridine** is a prime example of a highly functionalized intermediate.<sup>[1][2][3]</sup> Its structure is pre-configured with multiple reaction handles:

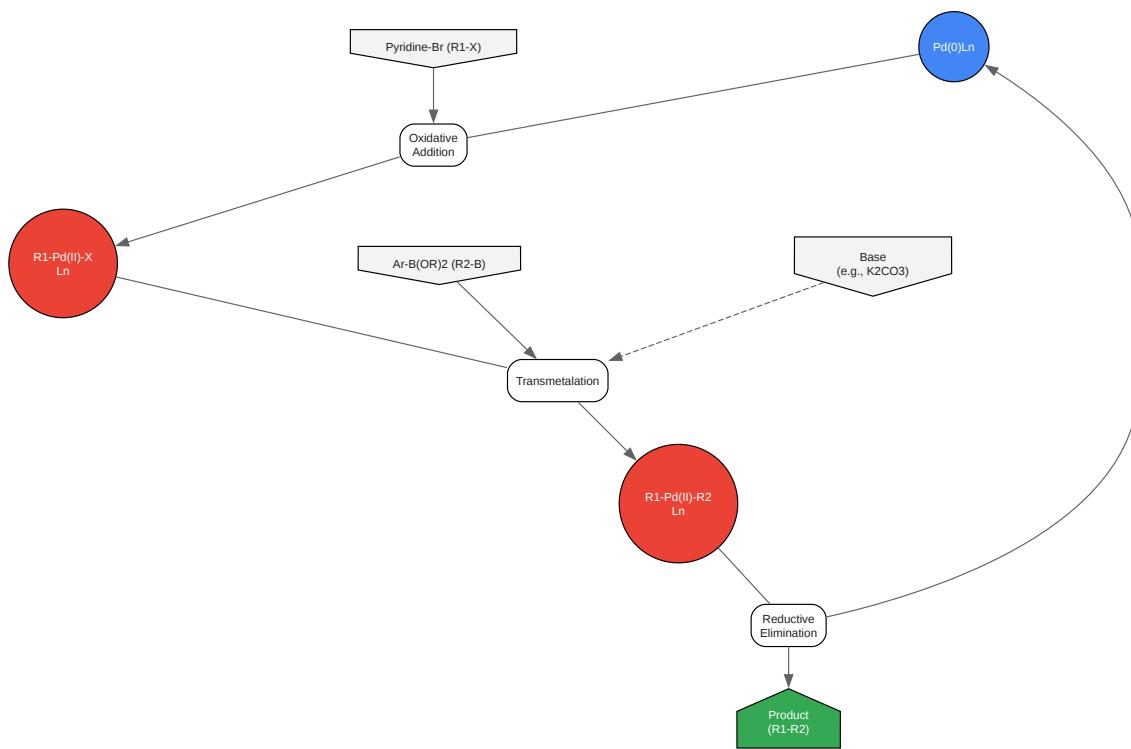
- C4-Amino Group: A nucleophilic site and a directing group, which can be protected or used for further derivatization.
- C3-Bromo and C2-Chloro Substituents: These halogens offer differential reactivity, enabling selective, stepwise functionalization through various cross-coupling and substitution reactions. The bromine atom is particularly well-suited for palladium-catalyzed C-C bond formation.

This combination of features makes it an ideal starting material for building the 6-aryl-4-aminopicolinate scaffold, which is the core structure of a new generation of potent synthetic auxin herbicides.<sup>[4][5]</sup> These herbicides, including Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active), offer excellent control of broadleaf weeds at low application rates.<sup>[6][7][8]</sup>

## Physicochemical & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the starting material and the safety of the researcher.

Table 1: Properties of **4-Amino-3-bromo-2-chloropyridine**



| Property          | Value                                            | Reference           |
|-------------------|--------------------------------------------------|---------------------|
| CAS Number        | 215364-85-5                                      | <a href="#">[1]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 207.46 g/mol                                     | <a href="#">[1]</a> |
| Appearance        | White to off-white solid/powder                  | <a href="#">[1]</a> |
| Melting Point     | 150-153 °C                                       | <a href="#">[1]</a> |
| Density           | 1.834 g/cm <sup>3</sup>                          | <a href="#">[1]</a> |
| Storage           | Store at 2-8°C in a cool, ventilated environment | <a href="#">[1]</a> |

Safety Profile: **4-Amino-3-bromo-2-chloropyridine** is classified as acutely toxic if swallowed and can cause serious eye damage and skin irritation. Appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

## Core Synthetic Application: The Arylpicolinate Scaffold

The primary application of **4-Amino-3-bromo-2-chloropyridine** is the construction of the 6-aryl-4-aminopyridine core. The strategic placement of the bromine atom at the C3 position is not directly involved in the key coupling reaction but influences the electronic properties of the ring, while the C2-chloro and C4-amino groups are retained in the final herbicide structure, such as Halauxifen.<sup>[9]</sup> A related intermediate, where the bromine is at the 6-position, would undergo Suzuki coupling to install the aryl moiety. For the purpose of this note, we will focus on the analogous and critical Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for creating the essential biaryl linkage in these herbicides.<sup>[5]</sup>





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [innospk.com](http://innospk.com) [innospk.com]
- 2. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 3. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. Halauxifen-methyl | C<sub>14</sub>H<sub>11</sub>Cl<sub>2</sub>FN<sub>2</sub>O<sub>3</sub> | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [reports.corteva.com](http://reports.corteva.com) [reports.corteva.com]

- 8. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Use of 4-Amino-3-bromo-2-chloropyridine in agrochemical synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1517656#use-of-4-amino-3-bromo-2-chloropyridine-in-agrochemical-synthesis]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)